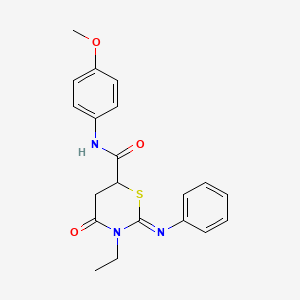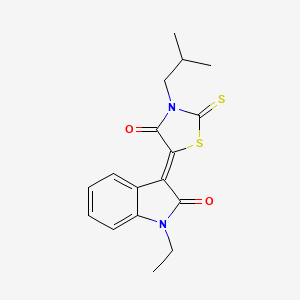
ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate is a complex organic compound that features a quinoline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline ring, followed by the introduction of the cyclohexyl group and the esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that can be performed under controlled conditions. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action for ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other quinoline derivatives or esters with comparable structures. Examples could be:
- Ethyl 2-cyclohexyl-3-quinolin-1(2H)-yl-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxobutanoate
Uniqueness
The uniqueness of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate could lie in its specific structural features, such as the combination of the cyclohexyl group with the quinoline ring and the ester functionality. These features might confer unique chemical properties or biological activities that distinguish it from similar compounds.
特性
分子式 |
C20H27NO3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
ethyl 2-cyclohexyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)18(16-10-4-3-5-11-16)19(22)21-14-8-12-15-9-6-7-13-17(15)21/h6-7,9,13,16,18H,2-5,8,10-12,14H2,1H3 |
InChIキー |
RKJFWMJPNDFSLE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B15032308.png)
![N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032316.png)
![3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032324.png)
![2-[4-(methylsulfanyl)phenyl]-4-phenyl-5-(thiophen-2-yl)-1H-imidazole](/img/structure/B15032336.png)
![N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032342.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15032353.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15032364.png)
![2-(4-chlorophenyl)-3-[4-(4-ethoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B15032373.png)
![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
